

Unveiling the Biological intricacies of ENPP1: A Technical Guide Featuring Npp1-IN-1

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Compound of Interest

Compound Name: Npp1-IN-1

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding the multifaceted biological functions of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). With a focus on the utility of the potent and selective inhibitor, **Npp1-IN-1**, and other similar research compounds, this document provides a detailed overview of experimental methodologies, quantitative data, and the core signaling pathways regulated by ENPP1.

Core Functions and Biological Significance of ENPP1

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a pivotal role in various physiological and pathological processes.^{[1][2][3][4][5]} Its primary enzymatic function involves the hydrolysis of extracellular nucleotides, most notably adenosine triphosphate (ATP) and the cyclic dinucleotide 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP).^{[1][2][3][6]}

The hydrolysis of ATP by ENPP1 yields adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). PPi is a critical regulator of bone mineralization and soft tissue calcification.^{[7][8]} Dysregulation of ENPP1-mediated PPi production is associated with several mineralization disorders, including generalized arterial calcification of infancy (GACI).^[7]

Furthermore, ENPP1 has been identified as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.^{[1][3][9][10][11]} By degrading the STING ligand 2'3'-cGAMP, ENPP1 dampens innate immune responses, a mechanism that has significant implications for cancer immunotherapy.^{[2][4][9][10][11][12]} ENPP1's role extends to metabolic regulation, where it has been shown to interact with the insulin receptor and modulate insulin signaling, linking it to type 2 diabetes and obesity.^{[13][14][15]}

Npp1-IN-1 and Other Selective Inhibitors: Tools for Functional Investigation

The development of potent and selective inhibitors has been instrumental in elucidating the functions of ENPP1. **Npp1-IN-1** is one such inhibitor, demonstrating significant potency for ENPP1. The availability of these chemical probes allows for the controlled modulation of ENPP1 activity in various experimental models.

Quantitative Data on ENPP1 Inhibitors

The following table summarizes key quantitative data for **Npp1-IN-1** and other notable ENPP1 inhibitors, providing a comparative overview of their potency and efficacy in different experimental contexts.

| Inhibitor | Target | IC50 / Ki / EC50 | Experimental System | Key Findings | Reference(s) |
|----------------------------|-----------------------------|---|---------------------------------------|---|--------------|
| Npp1-IN-1 | NPP1 | IC50: 0.15 μ M | Enzymatic Assay | Potent inhibition of ENPP1. | |
| SR-8541A | ENPP1 | Not specified | Phase 1 Clinical Trial (Human) | Good safety profile and oral bioavailability. | [1] |
| STF-1623/CM-3163 | ENPP1 | Ki < 2 nM | Enzymatic Assay, In vivo mouse models | Delays tumor growth in a breast cancer model. Exhibits long tumor residence time. | [16][17][18] |
| ISM5939 | ENPP1 | IC50: 0.63 nM | Enzymatic Assay | Potent inhibition of ENPP1. | [10] |
| EC50: 330 nM | MDA-MB-231 cell-based assay | Effective cellular inhibition. | [10] | | |
| TGI: 67% (monotherapy) | MC38 syngeneic mouse model | Significant tumor growth inhibition. | [10] | | |
| TGI: 96% (with anti-PD-L1) | MC38 syngeneic mouse model | Synergistic effect with immune checkpoint blockade. | [10] | | |
| Compound 4e | ENPP1 | IC50 < 1 μ M | MDA-MB-231 cell-based | Potent cellular | [13] |

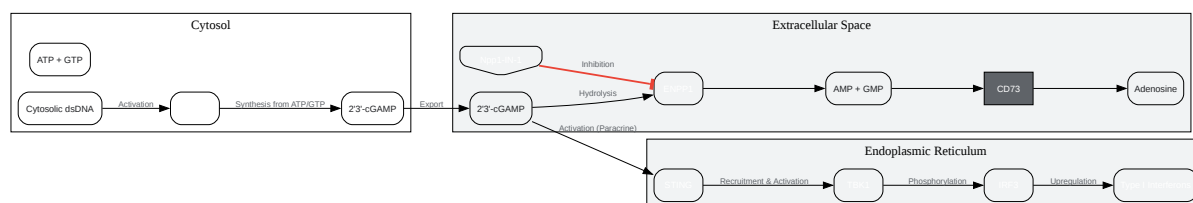
| | | | assay | inhibition. |
|----------|-------|-------------------|-----------------|--|
| STF-1084 | ENPP1 | Ki: 33 nM | Enzymatic Assay | Delays tumor growth in cancer models. [13] |
| SR-8314 | ENPP1 | Ki: 0.079 μ M | Enzymatic Assay | Promotes STING activation and shows anti-tumor activity. [3] |

Key Signaling Pathways Involving ENPP1

ENPP1 is a critical node in at least two major signaling pathways: the cGAS-STING innate immunity pathway and the insulin signaling pathway.

The cGAS-STING Pathway and its Negative Regulation by ENPP1

The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells.



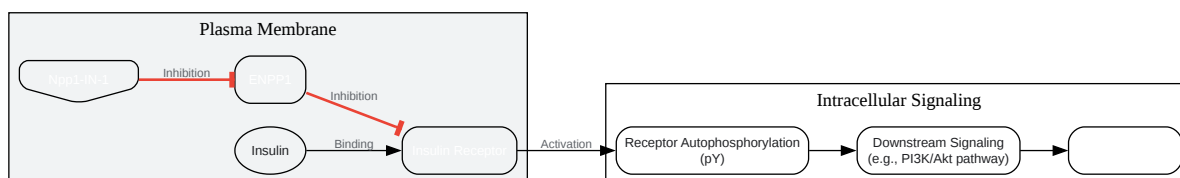
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Diagram 1. The cGAS-STING signaling pathway and its negative regulation by ENPP1.

As depicted in Diagram 1, cytosolic double-stranded DNA (dsDNA) activates cGAS, which synthesizes 2'3'-cGAMP. This second messenger can be exported into the extracellular space where it can act in a paracrine manner to activate STING in neighboring cells. ENPP1, located on the cell surface, hydrolyzes extracellular 2'3'-cGAMP, thereby terminating the signal and suppressing the downstream production of type I interferons. **Npp1-IN-1** and similar inhibitors block this hydrolytic activity, leading to increased levels of extracellular 2'3'-cGAMP and enhanced STING-mediated anti-tumor immunity.^{[2][3][4][9][10][11][12]} The product of 2'3'-cGAMP hydrolysis, AMP, can be further converted to the immunosuppressive molecule adenosine by CD73.^[19]

ENPP1's Role in Insulin Signaling

ENPP1 has been shown to physically interact with the alpha subunit of the insulin receptor, thereby inhibiting insulin binding and subsequent downstream signaling. This inhibitory action contributes to insulin resistance.



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Diagram 2. Inhibition of insulin signaling by ENPP1.

Diagram 2 illustrates how ENPP1 can dampen insulin signaling. By inhibiting ENPP1 with **Npp1-IN-1**, the inhibitory effect on the insulin receptor is removed, potentially leading to improved insulin sensitivity and glucose uptake.^{[13][14][15]}

Experimental Protocols for Studying ENPP1 Function

The following sections provide detailed methodologies for key experiments to investigate the biological roles of ENPP1 using **Npp1-IN-1** or other selective inhibitors.

Biochemical Assay for ENPP1 Enzymatic Activity

This protocol describes a common method to measure the enzymatic activity of ENPP1 and assess the potency of inhibitors.

Objective: To determine the IC₅₀ of **Npp1-IN-1** for ENPP1 using a colorimetric or fluorescence-based assay.

Materials:

- Recombinant human ENPP1
- **Npp1-IN-1** or other test inhibitors

- Substrate: p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP) or a fluorogenic substrate
- Assay buffer (e.g., 50 mM Tris-HCl pH 9.0, 1 mM MgCl₂, 0.1 mM ZnCl₂)
- 96- or 384-well microplates
- Plate reader

Procedure:

- Prepare a serial dilution of **Npp1-IN-1** in the assay buffer.
- In a microplate, add the ENPP1 enzyme to each well (except for the blank).
- Add the serially diluted **Npp1-IN-1** or vehicle control to the wells.
- Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
- Initiate the reaction by adding the substrate (e.g., pNP-TMP) to all wells.
- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction (if necessary, e.g., by adding NaOH for the pNP-TMP assay).
- Measure the absorbance or fluorescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow:



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Diagram 3. Workflow for an ENPP1 biochemical assay.

Cell-Based cGAMP Hydrolysis and STING Activation Assay

This protocol assesses the ability of **Npp1-IN-1** to protect extracellular cGAMP from ENPP1-mediated degradation and subsequently activate the STING pathway in reporter cells.

Objective: To measure the effect of **Npp1-IN-1** on cGAMP-induced STING activation in a co-culture system.

Materials:

- ENPP1-expressing cells (e.g., MDA-MB-231)
- STING reporter cells (e.g., THP-1-Lucia™ ISG)
- 2'3'-cGAMP
- **Npp1-IN-1**
- Cell culture medium and supplements
- Luciferase assay reagent
- Luminometer

Procedure:

- Seed ENPP1-expressing cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **Npp1-IN-1** for 1-2 hours.
- Add a fixed concentration of 2'3'-cGAMP to the wells and incubate for a defined period (e.g., 4-6 hours) to allow for ENPP1-mediated hydrolysis.
- Carefully collect the conditioned medium from each well.
- Add the conditioned medium to the STING reporter cells that have been seeded in a separate 96-well plate.

- Incubate the reporter cells for 18-24 hours to allow for STING activation and reporter gene expression.
- Measure the luciferase activity in the reporter cells using a luminometer.
- Analyze the data to determine the effect of **Npp1-IN-1** on preserving cGAMP and activating STING.

In Vitro Mineralization Assay

This assay evaluates the impact of ENPP1 inhibition on osteoblast-mediated mineralization.

Objective: To assess the effect of **Npp1-IN-1** on the formation of mineralized nodules by osteoblasts.

Materials:

- Osteoblastic cell line (e.g., MC3T3-E1)
- Osteogenic differentiation medium (containing ascorbic acid and β -glycerophosphate)
- **Npp1-IN-1**
- Alizarin Red S staining solution
- Fixative (e.g., 4% paraformaldehyde)
- Microscope

Procedure:

- Seed osteoblastic cells in multi-well plates and culture until confluent.
- Induce osteogenic differentiation by replacing the growth medium with osteogenic differentiation medium.
- Treat the cells with different concentrations of **Npp1-IN-1** or vehicle control. Refresh the medium and inhibitor every 2-3 days.

- Continue the culture for 14-21 days to allow for the formation of mineralized nodules.
- Wash the cells with PBS and fix with 4% paraformaldehyde.
- Stain the mineralized matrix with Alizarin Red S solution.[\[7\]](#)[\[8\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)
- Wash away the excess stain and visualize the red-stained calcium deposits under a microscope.
- For quantification, the stain can be extracted and the absorbance measured.

Conclusion and Future Directions

ENPP1 is a multifaceted enzyme with critical roles in immunity, metabolism, and biomineralization. The development of potent and selective inhibitors like **Npp1-IN-1** has provided invaluable tools to dissect its biological functions and explore its therapeutic potential. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the intricate roles of ENPP1 in health and disease. Future research will likely focus on the clinical translation of ENPP1 inhibitors, particularly in the context of cancer immunotherapy and the treatment of mineralization disorders. The continued exploration of the complex signaling networks regulated by ENPP1 will undoubtedly unveil new therapeutic opportunities.

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